2-(4-乙基苯氧基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Ethylphenoxy)nicotinic acid”, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents . Another study describes the total enantioselective synthesis of nicotine .

科学研究应用

Cardiovascular Health

2-(4-Ethylphenoxy)nicotinic acid derivatives have been extensively studied for their role in cardiovascular health. They are known to influence lipid metabolism and have been used to treat dyslipidemia, a condition characterized by abnormal lipid levels in the blood. These compounds can reduce the risk of heart attacks and atherosclerotic diseases by modulating the concentration of high-density lipoprotein (HDL) and lowering blood pressure .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of 2-(4-Ethylphenoxy)nicotinic acid derivatives make them valuable in the pharmaceutical industry. They have been shown to provide excellent results in reducing inflammation and pain, which enables their use in the development of new analgesic drugs .

Neurodegenerative Diseases

Some derivatives of 2-(4-Ethylphenoxy)nicotinic acid have shown promise in treating neurodegenerative diseases such as Alzheimer’s. Research is ongoing to explore their efficacy and potential mechanisms of action in preventing or slowing down the progression of these conditions .

Antimycobacterial Activity

There is evidence that certain nicotinic acid derivatives exhibit antimycobacterial activity. This makes them candidates for the development of new antitubercular drugs, which could be particularly useful in the fight against drug-resistant strains of Mycobacterium tuberculosis .

Antioxidant Properties

The antioxidant activity of nicotinic acid derivatives is another area of interest. These compounds can participate in redox reactions, which is crucial in preventing oxidative stress-related damage at the cellular level. This property is beneficial not only for medical applications but also for cosmetic products aimed at protecting the skin from environmental stressors .

Lipid-Lowering Effects

Nicotinic acid derivatives, including 2-(4-Ethylphenoxy)nicotinic acid, have been used for over five decades as lipid-lowering agents. They help in controlling blood lipid levels, which is a key strategy in preventing and treating conditions like atherosclerosis .

安全和危害

作用机制

Target of Action

The primary target of 2-(4-Ethylphenoxy)nicotinic acid, a derivative of nicotinic acid, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are found in the brain and play a crucial role in neuronal signaling .

Mode of Action

2-(4-Ethylphenoxy)nicotinic acid interacts with its targets, the nAChRs, by binding to these receptors . This interaction leads to changes in the properties of the receptors, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .

Pharmacokinetics

The pharmacokinetics of nicotinic acid, from which the compound is derived, has been studied . Nicotine equilibrates in the endoplasmic reticulum within 10 seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Result of Action

It is known that 2-substituted aryl derived from nicotinic acid, such as 2–bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .

Action Environment

The action, efficacy, and stability of 2-(4-Ethylphenoxy)nicotinic acid can be influenced by environmental factors. For instance, the solubility of nicotinic acid in various organic solvents has been analyzed through two linear Gibbs energy relationships to extract compound properties that encode various solute-solvent interactions . This suggests that the action of 2-(4-Ethylphenoxy)nicotinic acid could also be influenced by the solvent environment.

属性

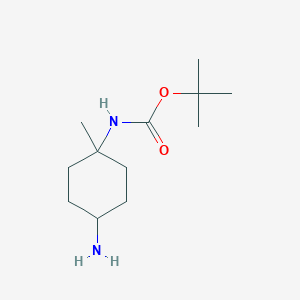

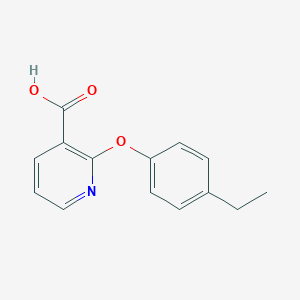

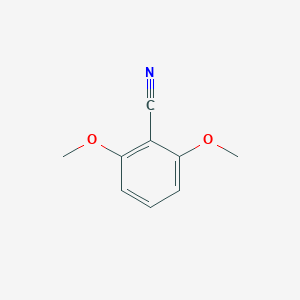

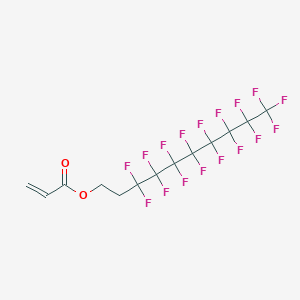

IUPAC Name |

2-(4-ethylphenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLKTXAEHRTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

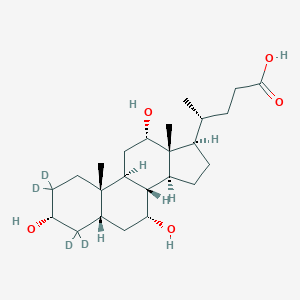

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)